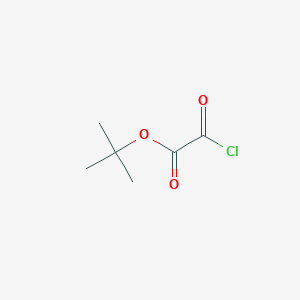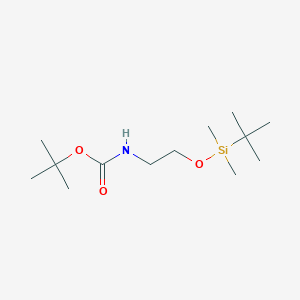
1,2,6-Thiadiazin-1,1-dioxid
Übersicht
Beschreibung
1,2,6-Thiadiazinane 1,1-dioxide (TDZD-8) is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. TDZD-8 has been studied for its ability to modulate cell signaling pathways and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „1,2,6-Thiadiazin-1,1-dioxid“ gesucht, aber leider scheint es im öffentlichen Bereich nur begrenzte Informationen über die Anwendungen dieser spezifischen Verbindung zu geben. Die verfügbare Literatur erwähnt verwandte Verbindungen wie 1,2,4-Benzothiadiazin-1,1-dioxid-Derivate, die verschiedene pharmakologische Aktivitäten wie antimikrobielle, antivirale, antihypertensive, antidiabetische, Antikrebsaktivitäten und mehr aufweisen .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of ampa receptors and atp-sensitive potassium channels .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects . For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to modulate ATP-sensitive potassium channels and AMPA receptors .
Biochemical Pathways
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to affect various biochemical pathways related to their pharmacological activities .
Result of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have various pharmacological effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Biochemische Analyse
Biochemical Properties
1,2,6-Thiadiazinane 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. The interaction between 1,2,6-Thiadiazinane 1,1-dioxide and aldose reductase results in the inhibition of the enzyme’s activity, which can have implications for conditions such as diabetic complications .
Cellular Effects
The effects of 1,2,6-Thiadiazinane 1,1-dioxide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 1,2,6-Thiadiazinane 1,1-dioxide has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 1,2,6-Thiadiazinane 1,1-dioxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of 1,2,6-Thiadiazinane 1,1-dioxide to aldose reductase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate .
Eigenschaften
IUPAC Name |
1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZRKXBWJKZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497077 | |
| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67104-89-6 | |
| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda6,2,6-thiadiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,2,6-Thiadiazinane 1,1-dioxide derivatives be used as building blocks for other chiral molecules?
A1: Yes, research suggests that chiral 1,3-diamines can be synthesized from 1,2,6-Thiadiazinane 1,1-dioxide derivatives. A rhodium-catalyzed asymmetric arylation of six-membered 1,2,6-Thiadiazinane 1,1-dioxide-type cyclic imines with arylboronic acids has been shown to produce highly optically active sulfamides (95-99% ee) []. These sulfamides can then be readily transformed into various chiral 1,3-diamines through simple functional group transformations.
Q2: What are the potential applications of 1,2,6-Thiadiazinane 1,1-dioxide derivatives in materials science?
A2: Studies indicate that some 1,2,6-Thiadiazinane 1,1-dioxide derivatives exhibit promising properties for non-linear optical (NLO) materials []. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–31G (d,p) level have shown that specific derivatives possess a high first hyperpolarizability (βtot), a key parameter for NLO materials. This suggests their potential use in optoelectronic devices.
Q3: How can the electron-donating ability of 1,2,6-Thiadiazinane 1,1-dioxide derivatives be modified?
A3: The electron-donating ability of these compounds can be tuned by attaching different functional groups to the core structure. For example, linking a tetrathiafulvalene (TTF) unit to the 1,2,6-Thiadiazinane 1,1-dioxide ring significantly influences its electrochemical properties []. The electron donor ability of these TTF-linked derivatives can be measured by cyclic voltammetry, allowing researchers to fine-tune their properties for specific applications.
Q4: What synthetic routes are available for synthesizing 1,2,6-Thiadiazinane 1,1-dioxides?
A4: One common approach involves the reaction of primary amines with specific reagents to form the cyclic sulfamide structure []. For example, reacting a primary amine with chlorosulfonyl isocyanate followed by tert-butyl alcohol generates an open-chain sulfamide. This intermediate can then be cyclized under basic conditions and deprotected to yield the desired 1,2,6-Thiadiazinane 1,1-dioxide derivative [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


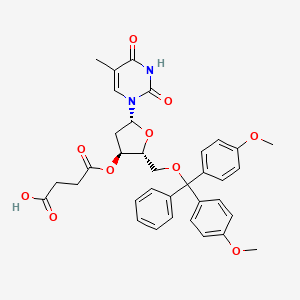

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

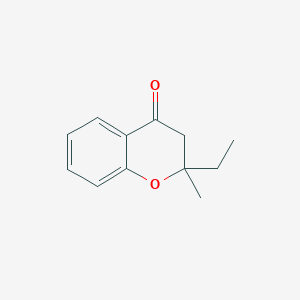


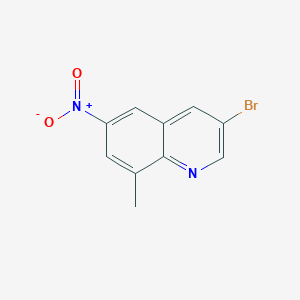
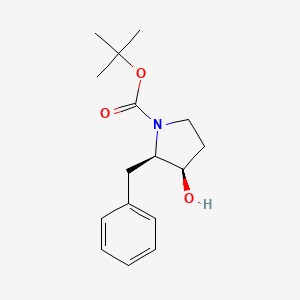
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)
